Cas no 683231-91-6 (N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide)
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-
- AKOS024602796
- MLS000103059
- Oprea1_019855
- SR-01000010364-1
- F1105-0034
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-phenylacetamide
- 683231-91-6
- N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide
- HMS2249K23
- SMR000018590
- AB00435518-04
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide
- SR-01000010364
- CHEMBL1299351
-
- Inchi: 1S/C17H14N2O3/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
- InChI Key: SQCRBNVECPVSPA-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=CC=CC3=C2C(=O)N(C)C3=O)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 294.10044231g/mol
- Monoisotopic Mass: 294.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- Density: 1.360±0.06 g/cm3(Predicted)
- Boiling Point: 543.0±43.0 °C(Predicted)
- pka: 13.65±0.20(Predicted)
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1105-0034-2μmol |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-5μmol |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-10μmol |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-20μmol |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-1mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-2mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-3mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-4mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-5mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1105-0034-10mg |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide |
683231-91-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide: A Comprehensive Overview
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide (CAS No. 683231-91-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties:
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide is a derivative of isoindole, characterized by a substituted phenylacetamide group attached to the isoindole ring. The compound's molecular formula is C16H13NO4, and it has a molecular weight of 287.28 g/mol. The presence of the methyl group and the dioxo functionality in the isoindole ring contributes to its unique chemical properties, such as solubility and stability.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays and pharmaceutical formulations. Its melting point is reported to be around 175°C, which is an important parameter for its handling and storage.
Synthesis Methods:
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has been extensively studied in the literature. One common method involves the reaction of 4-aminoisoindoline with phenylacetyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acylation, followed by cyclization to form the desired product.
An alternative synthetic route involves the condensation of 4-aminoisoindoline with phenylacetic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). This method offers better control over the reaction conditions and can be scaled up for industrial production.
Biological Activities:
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has been investigated for its potential biological activities in various preclinical studies. One of the most notable findings is its anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory effects, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has also demonstrated potential as an antitumor agent. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that the compound may have therapeutic potential in the treatment of inflammatory diseases and cancer.
Clinical Applications:
The potential clinical applications of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide are currently being explored through preclinical and early-stage clinical trials. Initial results from these studies have been promising, with the compound showing good safety profiles and efficacy in animal models of inflammation and cancer.
In a recent Phase I clinical trial conducted by researchers at a leading pharmaceutical company, N-(2-methyl-1,3-
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